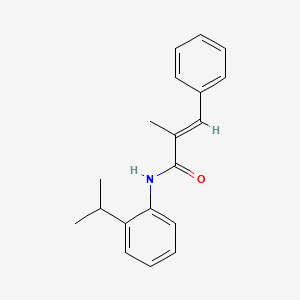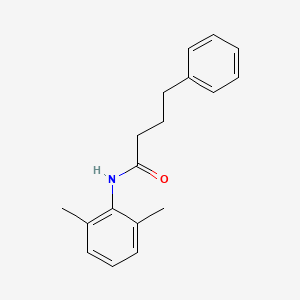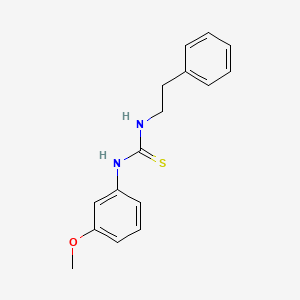
2-(4-chlorobenzyl)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobenzyl)naphthoquinone, also known as plumbagin, is a natural compound found in several plants, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. This compound has been studied for its potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections.
作用机制
The mechanism of action of 2-(4-chlorobenzyl)naphthoquinone is complex and involves several pathways. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces apoptosis by activating the caspase cascade, inhibiting the NF-κB pathway, and disrupting mitochondrial function. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the production of inflammatory cytokines and enzymes by inhibiting the NF-κB pathway, reducing the activity of COX-2 and iNOS enzymes, and suppressing the activation of MAPKs. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone exerts its antimicrobial activity by disrupting the cell membrane, inhibiting DNA replication, and interfering with protein synthesis.
Biochemical and Physiological Effects
Plumbagin has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces DNA damage, inhibits angiogenesis (the formation of new blood vessels), and reduces the expression of cancer stem cell markers. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the levels of inflammatory cytokines, inhibits the activity of COX-2 and iNOS enzymes, and reduces the infiltration of immune cells. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone disrupts the cell membrane, inhibits DNA replication, and interferes with protein synthesis, leading to the death of the microbe.
实验室实验的优点和局限性
The advantages of using 2-(4-chlorobenzyl)naphthoquinone in lab experiments include its natural origin, low toxicity, and broad-spectrum activity against various diseases. However, 2-(4-chlorobenzyl)naphthoquinone has some limitations, such as its poor solubility in water, instability in biological fluids, and potential toxicity at high doses.
未来方向
The future directions of 2-(4-chlorobenzyl)naphthoquinone research include the development of novel formulations to enhance its solubility and stability, the identification of new targets and pathways for its therapeutic use, and the evaluation of its efficacy in clinical trials. Additionally, the potential use of 2-(4-chlorobenzyl)naphthoquinone in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy and reduce potential toxicity.
In conclusion, 2-(4-chlorobenzyl)naphthoquinone, also known as 2-(4-chlorobenzyl)naphthoquinone, is a natural compound with potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-chlorobenzyl)naphthoquinone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.
合成方法
The synthesis of 2-(4-chlorobenzyl)naphthoquinone can be achieved through several methods, including the oxidation of 2-(4-chlorobenzyl)phenol using manganese dioxide, the oxidation of 2-(4-chlorobenzyl)aniline using potassium permanganate, and the condensation of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde. The latter method has been reported to be the most efficient and straightforward approach to synthesizing 2-(4-chlorobenzyl)naphthoquinone.
科学研究应用
2-(4-Chlorobenzyl)naphthoquinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and microbial infections. In cancer research, 2-(4-chlorobenzyl)naphthoquinone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Inflammation research has demonstrated that 2-(4-chlorobenzyl)naphthoquinone can reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone has been reported to possess antibacterial, antifungal, and antiviral properties.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYJSHYFFWGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]naphthalene-1,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)



![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)